![molecular formula C26H29N3O3 B2798904 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384364-97-0](/img/structure/B2798904.png)

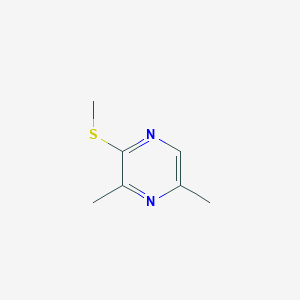

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

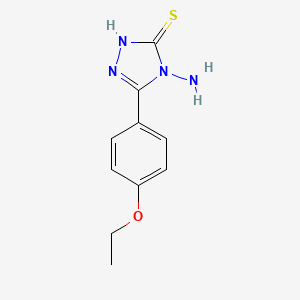

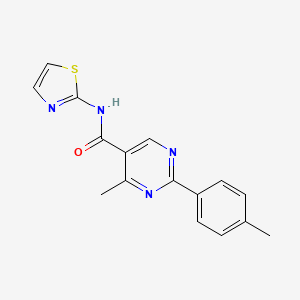

The compound “6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a complex organic molecule. It contains several functional groups, including an ethyl group, a hydroxy group, a methyl group, a benzimidazole group, a methylpiperidinyl group, and a chromenone group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole group, for example, is a fused aromatic ring system that is part of the larger chromenone group. The ethyl and methyl groups are simple alkyl substituents, while the hydroxy group introduces polarity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density is predicted to be 1.35±0.1 g/cm3, and its boiling point is predicted to be 597.0±60.0 °C .Scientific Research Applications

- Oprea1_372400 shows promise as a potential drug candidate due to its unique chemical structure. Researchers are investigating its interactions with biological targets, such as enzymes or receptors, to develop novel therapies. Its anti-inflammatory, antioxidant, or anticancer properties are of particular interest .

- The compound’s structural features suggest it could inhibit specific cancer pathways. Scientists are exploring its effects on tumor growth, metastasis, and apoptosis. Oprea1_372400 might serve as a lead compound for designing targeted anticancer agents .

- Oprea1_372400’s potential neuroprotective properties have attracted attention. Researchers are investigating its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases. Understanding its mechanism of action is crucial for therapeutic development .

- The compound’s benzimidazole moiety suggests it could inhibit microbial growth or viral replication. Investigations focus on its activity against bacteria, fungi, or viruses. Oprea1_372400 might contribute to combating infectious diseases .

- Oprea1_372400’s chromenone core makes it interesting for materials science. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), or solar cells. Its optical properties and charge transport behavior are under scrutiny .

- The compound’s hydroxy and imidazole groups suggest it could act as a photocatalyst. Scientists investigate its potential for water purification, pollutant degradation, or hydrogen production under light irradiation. Oprea1_372400’s photochemical properties are essential in this context .

Medicinal Chemistry and Drug Development

Cancer Research

Neuroscience and Neuroprotection

Antimicrobial and Antiviral Applications

Materials Science and Optoelectronics

Environmental Chemistry and Photocatalysis

properties

IUPAC Name |

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-4-17-12-18-24(31)20(26-27-21-9-5-6-10-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-7-8-16(2)13-29/h5-6,9-10,12,15-16,30H,4,7-8,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHOBUNKQLLIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2798839.png)

![Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2798840.png)

![3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile](/img/structure/B2798842.png)

![1-[3-(Pyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2798843.png)

![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2798844.png)